N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide
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Overview
Description
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide is a complex organic compound characterized by its unique structural features. This compound contains multiple hydroxyl groups, a phenylsulfanyl group, and an acetamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide typically involves multi-step organic reactionsThe final step often involves deprotection and acetamidation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis machines that can handle complex multi-step reactions. These methods ensure high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the phenylsulfanyl group .
Scientific Research Applications
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl and phenylsulfanyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methylsulfanyloxan-3-yl]acetamide
- N-[4,5-dihydroxy-6-(hydroxymethyl)-2-ethylsulfanyloxan-3-yl]acetamide
Uniqueness
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and biological activities compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-8(17)15-11-13(19)12(18)10(7-16)20-14(11)21-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBANKZKTRTKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=C2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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